molecular formula C14H16N8O B15121138 6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine

6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine

Cat. No.: B15121138
M. Wt: 312.33 g/mol
InChI Key: RFBNAERHOUXOHI-UHFFFAOYSA-N
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Description

6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a piperazine moiety that is further functionalized with a methoxypyrimidine group. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the purine core.

    Functionalization with Methoxypyrimidine:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of purine derivatives .

Mechanism of Action

The mechanism of action of 6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-9H-purine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H16N8O

Molecular Weight

312.33 g/mol

IUPAC Name

6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-7H-purine

InChI

InChI=1S/C14H16N8O/c1-23-10-2-3-15-14(20-10)22-6-4-21(5-7-22)13-11-12(17-8-16-11)18-9-19-13/h2-3,8-9H,4-7H2,1H3,(H,16,17,18,19)

InChI Key

RFBNAERHOUXOHI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3NC=N4

Origin of Product

United States

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